molecular formula C8H6ClNS B13947526 6-Chloro-7-methyl-1,3-benzothiazole CAS No. 75804-80-7

6-Chloro-7-methyl-1,3-benzothiazole

Cat. No.: B13947526
CAS No.: 75804-80-7
M. Wt: 183.66 g/mol
InChI Key: RWJZYNVAFOZMKP-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole class, characterized by a benzene ring fused with a 1,3-thiazole ring and substituted with chloro and methyl functional groups. This specific substitution pattern makes it a valuable intermediate and scaffold in scientific research and development, particularly in the field of medicinal chemistry. Benzothiazole derivatives are extensively investigated for their diverse pharmacological activities and have shown promise as cores for developing therapeutic agents . Researchers utilize this compound as a key building block for the synthesis of more complex molecules. Its structure is of significant interest in the exploration of structure-activity relationships (SAR), especially in the development of compounds that interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes like monoamine oxidase . Based on its analogue, this compound is typically supplied as a solid and should be stored in a cool, dry place. As a research chemical, this product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or household use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

75804-80-7

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-chloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

RWJZYNVAFOZMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination and Methylation of Benzothiazole Derivatives

One classical approach to prepare this compound involves starting from appropriately substituted benzothiazole precursors, followed by regioselective chlorination and methylation.

  • For example, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole has been synthesized by bromination of precursors followed by treatment with chloroacetyl chloride and triethylamine in dioxane under controlled temperature conditions (0°C) with prolonged stirring and recrystallization for purification.

  • The methyl group at the 7-position can be introduced by selective methylation reactions on the benzothiazole ring or by starting from methyl-substituted aniline derivatives prior to ring closure.

Multi-step Synthesis via Thiourea Intermediates and Cyclization

A frequently employed industrially relevant method involves the synthesis of benzothiazole derivatives through thiourea intermediates, followed by cyclization and subsequent functionalization:

  • Sulfanilic amide reacts with ammonium thiocyanate to form N-(4-sulfanilamide phenyl) thiocarbamide.

  • Bromine-induced cyclization yields 2-amino-6-substituted benzothiazole.

  • Diazotization and chlorination steps produce the chlorinated benzothiazole derivatives, including 6-chloro benzothiazole sulfonyl chloride intermediates, which can be further elaborated.

This method, however, has drawbacks such as corrosion of equipment and environmental pollution, limiting its scalability despite good yields.

Catalytic Intramolecular Oxidative Coupling

Modern synthetic approaches utilize transition metal catalysis for efficient ring formation and substitution:

  • Ruthenium(III) chloride catalyzed intramolecular oxidative coupling of N-arylthioureas can produce substituted 2-aminobenzothiazoles in high yields (up to 91%) under mild conditions.

  • Microwave-assisted palladium-catalyzed reactions have been used to functionalize 2-amino-6-nitrobenzothiazole derivatives rapidly with good yields (76–80% in 8–10 minutes), which can be adapted for chlorinated analogs.

Functionalization via Acylation and Halogenation

  • Acylation of 2-amino-6-chlorobenzothiazole with acyl chlorides in the presence of triethylamine and refluxing in dioxane provides substituted benzothiazoles with high purity and yield.

  • Halogenation using bromine in glacial acetic acid at controlled temperatures (room temperature or below) is a common method for introducing chlorine or bromine substituents at specific positions on the benzothiazole ring.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Advantages Limitations Reference(s)
Thiourea intermediate + bromine cyclization + diazotization + chlorination Sulfanilic amide, ammonium thiocyanate, bromine, isopentyl nitrite, sulfur oxychloride Moderate to High (not explicitly quantified) Industrially viable, uses cheap raw materials Corrosive reagents, environmental concerns, poor repeatability
Direct bromination and chlorination of substituted benzothiazoles Bromine, chloroacetyl chloride, triethylamine, dioxane, reflux 58-70% (typical recrystallized yields) Straightforward, good purity Long reaction times, requires careful temperature control
RuCl3-catalyzed intramolecular oxidative coupling RuCl3 catalyst, N-arylthioureas, mild conditions Up to 91% High yield, mild conditions, green chemistry potential Requires metal catalyst, substrate specificity
Pd-catalyzed microwave-assisted functionalization Pd(OAc)2, microwave irradiation, 3,5-diiodosalicylic aldehyde 76-80% in minutes Rapid, efficient functionalization Requires specialized equipment and catalyst

Analysis and Recommendations

  • Industrial Scale Preparation: The thiourea intermediate method is well documented for industrial synthesis of benzothiazole derivatives, including chlorinated analogs. Despite environmental and equipment corrosion challenges, it remains a cornerstone method due to raw material availability and scalability.

  • Laboratory Scale Synthesis: For laboratory synthesis, direct halogenation and methylation of benzothiazole derivatives under controlled conditions provide good yields and purity, suitable for research and development purposes.

  • Modern Catalytic Methods: Transition metal-catalyzed methods offer promising alternatives with higher yields, shorter reaction times, and greener profiles. These methods are suitable for advanced synthetic laboratories and may be adapted for this compound synthesis with further optimization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

6-Chloro-7-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. The compound binds to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

The structural and functional diversity of 1,4,2-benzodithiazine derivatives arises from variations in substituents at positions 3, 6, and 5. Below is a systematic comparison of 6-chloro-7-methyl derivatives with analogs featuring alternative substituents, focusing on synthesis, spectroscopic properties, and thermal stability.

Substituent Effects and Physical Properties

Table 1: Substituents and Physical Properties

Compound Position 6 Position 7 Hydrazino Substituent Melting Point (°C)
6-Chloro-7-methyl-3-[2-(2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (5) Cl CH₃ 2-hydroxybenzylidene 313–315 (dec.)
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) Cl CH₃ 2,4-dihydroxybenzylidene 318–319 (dec.)
6-Chloro-7-carbomethoxy-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (15) Cl COOCH₃ 2,4-dihydroxybenzylidene 310–311 (dec.)
6-Chloro-7-cyano-3-[2-(2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) Cl CN 2-hydroxybenzylidene 314–315 (dec.)

Key Observations:

  • Position 7 Substituents: The methyl group (CH₃) in compounds 5 and 6 provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing carbomethoxy (COOCH₃) and cyano (CN) groups in 15 and 17. These differences influence melting points, with methyl-substituted derivatives (5, 6) exhibiting higher thermal stability than carbomethoxy (15) or cyano analogs (17) .
  • Hydrazino Substituents: Derivatives with dihydroxybenzylidene groups (6, 15) show elevated melting points compared to monohydroxy analogs (5, 17) due to enhanced hydrogen bonding .
Spectroscopic Analysis

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) Key ¹H NMR Signals (δ, ppm)
5 3225 (OH), 1340, 1160 (SO₂) 2.44 (s, CH₃), 8.45 (s, N=CH)
6 3395, 3310 (OH), 1630 (C=N) 6.38–6.45 (m, Ph), 8.37 (s, N=CH)
15 3320 (OH), 1715 (C=O), 1615 (C=N) 3.92 (s, CH₃O), 8.40 (s, N=CH)
17 2235 (C≡N), 1605 (C=N) 3.69 (s, N-CH₃), 7.84 (d, Ph)

Key Observations:

  • IR Spectroscopy : The methyl group in 5 and 6 eliminates strong electron-withdrawing IR peaks (e.g., C≡N at 2235 cm⁻¹ in 17 or C=O at 1715 cm⁻¹ in 15 ). Hydroxybenzylidene substituents produce broad OH stretches (~3200–3400 cm⁻¹) .
  • The N=CH proton in hydrazone linkages appears as a singlet near δ 8.40 ppm across all derivatives .

Biological Activity

6-Chloro-7-methyl-1,3-benzothiazole (CMBT) is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. This article explores the synthesis, biological mechanisms, and therapeutic potential of CMBT based on recent research findings.

Chemical Structure and Properties

CMBT is characterized by a benzothiazole core with chlorine and methyl substituents at the 6th and 7th positions, respectively. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives.

Synthesis of CMBT

CMBT can be synthesized through several methods, including:

  • Condensation Reactions : Involving benzothiazole derivatives with chloro and methyl groups.
  • Substitution Reactions : Utilizing electrophilic aromatic substitution techniques to introduce the chlorine and methyl groups.

Antimicrobial Activity

CMBT has shown significant antimicrobial properties against various bacterial strains. Studies report minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of CMBT

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1 - 4
Acinetobacter baumannii1 - 4

Anti-inflammatory and Analgesic Effects

Research indicates that CMBT may exert anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin biosynthesis . The compound's potential to reduce inflammation has been linked to its ability to bind to specific proteins involved in inflammatory responses.

Antifungal Properties

CMBT has also been evaluated for antifungal activity, demonstrating effectiveness against various fungal strains. Its mechanism may involve disrupting fungal cell wall synthesis or function.

Molecular docking studies have revealed that CMBT interacts with specific biological targets:

  • DprE1 Protein : CMBT shows promising binding affinity with DprE1, suggesting potential as an anti-tubercular agent .
  • Topoisomerases : It acts as a dual inhibitor of bacterial topoisomerases, which are essential for DNA replication in bacteria .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of CMBT derivatives, it was found that modifications to the benzothiazole core could significantly enhance activity against resistant strains. The most potent derivative exhibited an MIC comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

A pharmacological study demonstrated that CMBT reduced inflammation in murine models by inhibiting COX enzymes. The results indicated a dose-dependent response, supporting its potential therapeutic application in inflammatory diseases .

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